molecular formula C14H20BrNO B133985 Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- CAS No. 140201-07-6

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-

Cat. No. B133985
M. Wt: 298.22 g/mol
InChI Key: ZFRKXFIANCESDH-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the quinolone family and has a variety of applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is not fully understood. However, it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory processes.

Biochemical And Physiological Effects

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, it has been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in lab experiments is its specificity. It has a high affinity for the NMDA receptor and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types and can cause cell death at high concentrations.

Future Directions

There are several future directions for the use of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in scientific research. One area of research is the development of new drugs that target the NMDA receptor. Another area of research is the investigation of the role of the NMDA receptor in various diseases, such as Alzheimer's disease and schizophrenia. Additionally, there is a growing interest in the use of this compound as a potential treatment for depression and anxiety disorders.
Conclusion
In conclusion, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a synthetic compound that has been widely used in scientific research. It has a variety of applications in the field of biochemistry and pharmacology and has been shown to have anxiolytic and antidepressant effects. While there are limitations to its use, it remains a useful tool for studying the role of the NMDA receptor in various physiological processes. As research in this area continues to develop, it is likely that new applications for this compound will be discovered.

Synthesis Methods

The synthesis of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- involves several steps. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-chloro-1,4-naphthoquinone in the presence of a base. This reaction leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline. The next step involves the reaction of this compound with sodium borohydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-.

Scientific Research Applications

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been widely used in scientific research as a pharmacological tool. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to investigate the role of neurotransmitters in the brain.

properties

CAS RN

140201-07-6

Product Name

Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide

InChI

InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

ZFRKXFIANCESDH-JZKFLRDJSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br

SMILES

CN1CCCC2C1CCC3=C2C=CC=C3O.Br

Canonical SMILES

CN1CCCC2C1CCC3=C2C=CC=C3O.Br

synonyms

HW 162
HW-162

Origin of Product

United States

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